

# A Comparative Guide to the Bioavailability of Domperidone Maleate Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Domperidone Maleate*

Cat. No.: *B1237798*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of **domperidone maleate**, a widely used prokinetic and antiemetic agent. The following sections present a synthesis of data from multiple bioequivalence studies, offering insights into the performance of conventional tablets, fast-dissolving tablets (FDTs), and oral suspensions. This information is intended to support research, development, and clinical application of domperidone formulations.

## Comparative Pharmacokinetic Data

The oral bioavailability of domperidone is relatively low, reportedly around 15%, due to extensive first-pass metabolism in the gut wall and liver.<sup>[1]</sup> Formulation strategies aim to optimize the rate and extent of drug absorption. The following table summarizes key pharmacokinetic parameters from various comparative bioavailability and bioequivalence studies.

| Formulation<br>on<br>Comparison                            | Subjects                          | Dose  | Cmax<br>(ng/mL)                                               | Tmax (hr)                               | AUC<br>(ng·h/mL)                                                                                                       | Key<br>Findings                                                                                                                          |
|------------------------------------------------------------|-----------------------------------|-------|---------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Test Tablet<br>vs.<br>Reference<br>Tablet[2]               | 36 healthy<br>male<br>volunteers  | 10 mg | Test: 17.13<br>± 9.62Ref:<br>17.67 ±<br>7.97                  | Test: 0.87<br>± 0.58Ref:<br>0.89 ± 0.33 | AUC0-<br>tTest:<br>73.12 ±<br>43.37Ref:<br>71.45 ±<br>35.41AUC<br>0-∞Test:<br>90.32 ±<br>48.55Ref:<br>87.08 ±<br>40.29 | The two<br>tablet<br>formulation<br>s were<br>found to be<br>bioequivalent<br>in terms<br>of rate and<br>extent of<br>absorption.<br>[2] |
| Generic<br>Tablet vs.<br>Branded<br>Tablet<br>(Fasting)[3] | 96 healthy<br>Chinese<br>subjects | 10 mg | Geometric<br>Mean<br>Ratios<br>(90%<br>(CI):86.7% -<br>105.8% | -                                       | Geometric<br>Mean<br>Ratios<br>(90%<br>CI):AUC0-<br>t: 96.7% -<br>106.1%AU<br>C0-∞:<br>97.1% -<br>106.1%               | The<br>generic<br>and<br>branded<br>tablets<br>were<br>determined<br>to be<br>bioequivalent<br>under<br>fasting<br>conditions.<br>[3]    |
| Generic<br>Tablet vs.<br>Branded<br>Tablet<br>(Fed)[3]     | 96 healthy<br>Chinese<br>subjects | 10 mg | Geometric<br>Mean<br>Ratios<br>(90%<br>(CI):90.8% -<br>121.1% | -                                       | Geometric<br>Mean<br>Ratios<br>(90%<br>CI):AUC0-<br>t: 99.7% -<br>109.4%AU<br>C0-∞:                                    | Bioequival<br>ence was<br>also<br>established<br>under fed<br>conditions,<br>though a<br>high-fat                                        |

|                                                                             |                                              |       |   |   |                                                                                                                                                      |                                                                                                                                                                                           |
|-----------------------------------------------------------------------------|----------------------------------------------|-------|---|---|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                                                             |                                              |       |   |   | 99.4% -<br>109.1%                                                                                                                                    | meal was<br>noted to<br>slow<br>absorption<br>and<br>increase<br>overall<br>exposure.<br><br>[3]                                                                                          |
| Tablet vs.<br>Oral<br>Suspensio<br>n[4][5]                                  | 26 healthy<br>Egyptian<br>male<br>volunteers | 20 mg |   |   | 90%<br>Confidence<br>Intervals<br>for the ratio<br>of log-<br>transforme<br>d values<br>were within<br>the<br>acceptable<br>range of<br>0.8-1.25.    | 90%<br>Confidence<br>Intervals<br>for the ratio<br>of log-<br>transforme<br>d values<br>were within<br>the<br>acceptable<br>range of<br>0.8-1.25 for<br>both<br>AUC0-t<br>and AUCl-<br>∞. |
| Convention<br>al Tablet<br>vs. Fast-<br>Dissolving<br>Tablet<br>(FDT)[1][6] | In vitro<br>dissolution<br>studies           | -     | - | - | FDTs with<br>superdisint<br>egrants like<br>sodium<br>starch<br>glycolate<br>showed<br>rapid in<br>vitro drug<br>release,<br>with over<br>95% of the | FDTs are<br>designed<br>for rapid<br>disintegrati<br>on in the<br>oral cavity,<br>which can<br>lead to<br>faster<br>onset of<br>action and<br>improved                                    |

drug patient  
released compliance  
within 30 ,  
minutes, particularly  
comparabl for  
e to pediatric  
marketed and  
dispersible geriatric  
tablets.[\[1\]](#) patients.[\[1\]](#)  
[\[6\]](#) [\[7\]](#)

---

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;  
AUC: Area under the plasma concentration-time curve.

## Experimental Protocols

The data presented in this guide are derived from randomized, crossover bioequivalence studies. A typical experimental protocol for such a study is detailed below.

**Study Design:** A randomized, open-label, two-period, two-sequence, crossover study design is commonly employed.[\[2\]](#)[\[3\]](#)[\[8\]](#) This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[\[4\]](#)[\[9\]](#)

**Subjects:** Studies are typically conducted in a cohort of healthy adult volunteers.[\[2\]](#)[\[3\]](#)[\[8\]](#) The number of subjects is determined based on statistical power calculations to detect potential differences between formulations.

**Drug Administration and Sample Collection:** Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.[\[3\]](#)[\[4\]](#) Blood samples are collected at predetermined time intervals post-dosing, often over a 48-hour period.[\[8\]](#)[\[9\]](#) Plasma is separated from the blood samples and stored frozen until analysis.

**Analytical Method:** Plasma concentrations of domperidone are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[2][3][8] These methods provide the necessary sensitivity and specificity for accurately quantifying the drug in biological matrices.

**Pharmacokinetic and Statistical Analysis:** The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data for each subject and formulation.[2][8] Statistical analysis, typically involving an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if there are any statistically significant differences between the test and reference formulations.[2] Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the regulatory acceptance range of 80-125%. [3][8]

## Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for different **domperidone maleate** formulations.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical randomized, crossover bioequivalence study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sphinxsai.com [sphinxsai.com]
- 2. Bioequivalence assessment of two domperidone 1 tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of 2 Oral Formulations of Domperidone After Single-Dose Administration in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and comparative bioavailability of domperidone suspension and tablet formulations in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and comparative bioavailability of domperidone suspension and tablet formulations in healthy adult subjects | Semantic Scholar [semanticscholar.org]
- 6. Formulation and Evaluation of Domperidone Fast Dissolving Tablets | Semantic Scholar [semanticscholar.org]
- 7. ijpr.com [ijpr.com]
- 8. Bioequivalence Assessment of Domperidone Maleate Tablets in Healthy Korean Volunteers -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Bioavailability of Domperidone Maleate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237798#comparative-bioavailability-of-different-domperidone-maleate-formulations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)